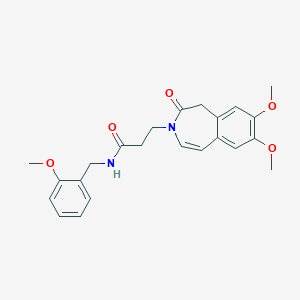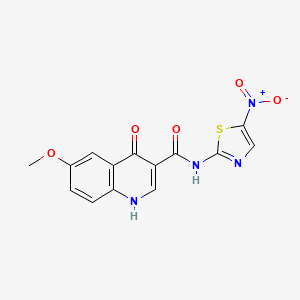![molecular formula C22H25N3O3 B10997172 N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997172.png)
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 7d , belongs to a class of indole derivatives. It has attracted attention due to its potential biological activities. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound 7d involves several steps. One approach is through the Fischer indole synthesis, which combines an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole compound .
Industrial Production:: While industrial-scale production methods for Compound 7d are not widely documented, research laboratories typically synthesize it using custom-designed routes.
Chemical Reactions Analysis
Reactions:: Compound 7d can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present in Compound 7d.
Scientific Research Applications
Compound 7d has been investigated for its potential in various fields:
Chemistry: As a building block for designing novel indole-based compounds.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Exploring its anticancer properties and potential as a tubulin polymerization inhibitor .
Industry: Possible applications in drug development and materials science.
Mechanism of Action
Compound 7d exerts its effects by inhibiting tubulin polymerization, a critical process for cell division. It induces cell apoptosis, arrests cells in the G2/M phase, and interferes with tubulin assembly, similar to colchicine.
Comparison with Similar Compounds
While Compound 7d is unique in its structure and activity, other indole derivatives exist. Some related compounds include:
- CA-4 analogues
- Other tubulin polymerization inhibitors
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(26)23-17-11-12-21(28-3)19(13-17)24-22(27)10-6-7-16-14-25(2)20-9-5-4-8-18(16)20/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
QQCWFBMKPOMUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10997132.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10997136.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B10997158.png)



![[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997185.png)
